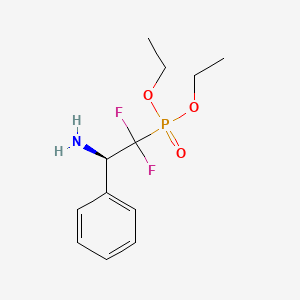

Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl phosphonates are a type of organophosphorus compounds. They are generally used as reagents in various chemical reactions due to their ability to form stable bonds with other atoms .

Synthesis Analysis

The synthesis of diethyl phosphonates often involves the reaction of phosphorous trichloride with alcohols or phenols in the presence of a base . The exact synthesis process for “Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate” might be different and would require more specific information .Molecular Structure Analysis

The molecular structure of diethyl phosphonates typically includes a phosphorus atom bonded to two oxygen atoms and two carbon atoms . The exact structure of “this compound” would depend on the specific arrangement of these atoms .Chemical Reactions Analysis

Diethyl phosphonates can participate in a variety of chemical reactions. They are often used as reagents in the synthesis of other compounds . The specific reactions that “this compound” can participate in would depend on its exact structure .Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonates can vary widely depending on their exact structure. They are generally stable under normal conditions but can react with strong oxidizing agents .Aplicaciones Científicas De Investigación

1. Corrosion Inhibition

Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate and its derivatives have been studied for their potential as corrosion inhibitors. Gupta et al. (2017) investigated α-aminophosphonates, including similar compounds, for their effectiveness in preventing mild steel corrosion in hydrochloric acid, a process relevant to industrial pickling. They found that these compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors, with one derivative showing an inhibition efficiency of 96.90% (Gupta et al., 2017).

2. Enzyme Inhibition

In the realm of biochemistry, certain diethyl phosphonates have shown promise as enzyme inhibitors. For instance, Shaik et al. (2020) synthesized novel phosphonates that demonstrated strong α-glucosidase inhibitory activity, which could be significant in managing conditions like diabetes (Shaik et al., 2020).

3. Anticorrosion Properties

Furthering the application in corrosion inhibition, Moumeni et al. (2020) explored diethyl (phenylamino) methyl) phosphonate derivatives for their anticorrosion properties on carbon steel in hydrochloric acid. Their study revealed that the position of functional groups in these compounds significantly influences their effectiveness as corrosion inhibitors (Moumeni et al., 2020).

4. Chemical Synthesis and Characterization

The chemical synthesis and structural characterization of α-phosphonates, which include this compound derivatives, have been a focus in several studies. Ouahrouch et al. (2014) reported the synthesis of four related α-phosphonates, highlighting their potential biological activities such as acting as enzyme inhibitors and antibacterial agents (Ouahrouch et al., 2014).

5. Material Science and Chemistry

Phosphonate compounds have found applications in material science and chemistry. Wang et al. (2016) described the use of a similar diethyl phosphonate for the difluoromethylenation of various ketones, providing access to β-hydroxy-α,α-difluorophosphonates, important targets in medicinal research (Wang et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F2NO3P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11H,3-4,15H2,1-2H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXDASMZHCKAZ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(C1=CC=CC=C1)N)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C([C@@H](C1=CC=CC=C1)N)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F2NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)